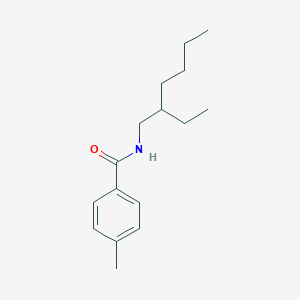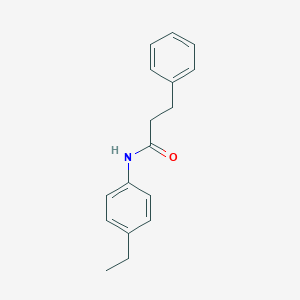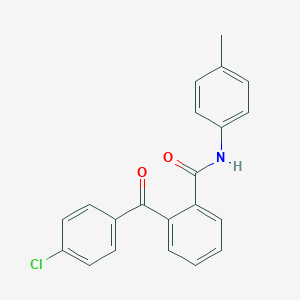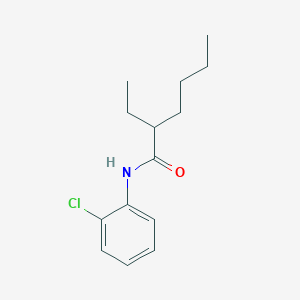
N-(2-chlorophenyl)-2-ethylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-ethylhexanamide, also known as Clenbuterol, is a β2-adrenergic receptor agonist that is commonly used in scientific research. It is a potent bronchodilator and has been shown to have anabolic effects in some animal studies.
Mechanism of Action
N-(2-chlorophenyl)-2-ethylhexanamide acts as a β2-adrenergic receptor agonist, which results in the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This leads to the activation of protein kinase A (PKA), which phosphorylates various proteins involved in cellular processes such as smooth muscle relaxation and glycogenolysis. N-(2-chlorophenyl)-2-ethylhexanamide has also been shown to have some β1-adrenergic receptor agonist activity, which may contribute to its anabolic effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-ethylhexanamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase cAMP levels in various tissues, which leads to the activation of PKA and subsequent phosphorylation of various proteins. N-(2-chlorophenyl)-2-ethylhexanamide has also been shown to increase glycogenolysis in skeletal muscle, which may contribute to its anabolic effects. Additionally, N-(2-chlorophenyl)-2-ethylhexanamide has been shown to increase protein synthesis in some animal models.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-2-ethylhexanamide has a number of advantages for use in lab experiments. It is a potent β2-adrenergic receptor agonist and has been shown to have bronchodilator effects in animal models of asthma and COPD. N-(2-chlorophenyl)-2-ethylhexanamide has also been shown to have anabolic effects in some animal models of muscle wasting diseases. However, N-(2-chlorophenyl)-2-ethylhexanamide also has some limitations. It has a relatively short half-life and may require repeated dosing in some experiments. Additionally, N-(2-chlorophenyl)-2-ethylhexanamide has been shown to have some β1-adrenergic receptor agonist activity, which may complicate the interpretation of some experiments.
Future Directions
There are a number of future directions for research on N-(2-chlorophenyl)-2-ethylhexanamide. One area of research is the development of more potent and selective β2-adrenergic receptor agonists for the treatment of asthma and COPD. Another area of research is the development of N-(2-chlorophenyl)-2-ethylhexanamide analogs with improved anabolic effects for the treatment of muscle wasting diseases. Additionally, research on the anti-inflammatory effects of N-(2-chlorophenyl)-2-ethylhexanamide may lead to the development of new treatments for inflammatory diseases.
Synthesis Methods
N-(2-chlorophenyl)-2-ethylhexanamide can be synthesized by reacting 2-amino-1-(4-nitrophenyl)ethanol with 2-chloro-N-(2,6-dimethylphenyl)acetamide in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hexanoic acid to form N-(2-chlorophenyl)-2-ethylhexanamide.
Scientific Research Applications
N-(2-chlorophenyl)-2-ethylhexanamide has been used in scientific research to study its effects on various physiological systems. It has been shown to have bronchodilator effects in animal models of asthma and chronic obstructive pulmonary disease (COPD). N-(2-chlorophenyl)-2-ethylhexanamide has also been studied for its anabolic effects in animal models of muscle wasting diseases such as cachexia and sarcopenia. Additionally, N-(2-chlorophenyl)-2-ethylhexanamide has been shown to have anti-inflammatory effects in some animal models.
properties
Molecular Formula |
C14H20ClNO |
|---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-ethylhexanamide |
InChI |
InChI=1S/C14H20ClNO/c1-3-5-8-11(4-2)14(17)16-13-10-7-6-9-12(13)15/h6-7,9-11H,3-5,8H2,1-2H3,(H,16,17) |
InChI Key |
IQDHKBOTBNFASH-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1Cl |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





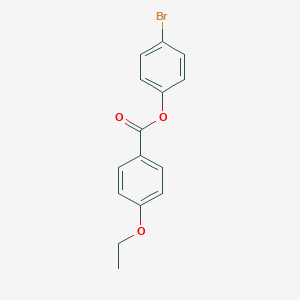
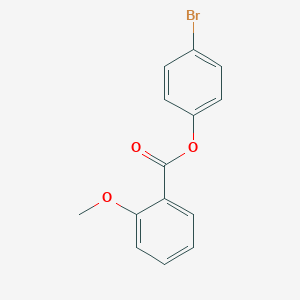

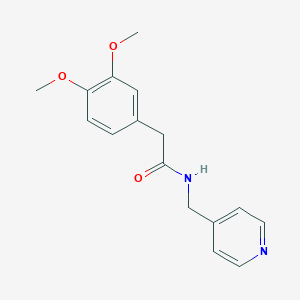
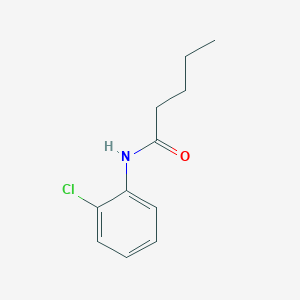
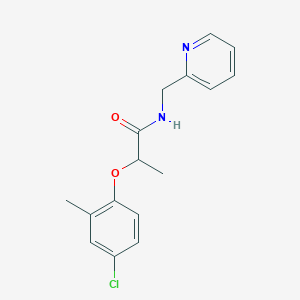
![N-[4-(diethylamino)phenyl]hexanamide](/img/structure/B291485.png)

![Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate](/img/structure/B291489.png)
